molecular formula C11H21N5O B1167881 trienomycin B CAS No. 100662-01-9

trienomycin B

Cat. No.: B1167881
CAS No.: 100662-01-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trienomycin B is a novel ansamycin antibiotic isolated from Streptomyces species, recognized for its potent cytocidal (cell-killing) activity in research settings . As a member of the benzenic ansamycin family, it features a characteristic macrocyclic structure that incorporates a triene unit and a 1,3,5-trisubstituted benzene moiety . This compound demonstrates potent and selective cytotoxicity, with an IC50 value of 0.2 μg/ml against HeLa S3 cells, making it a valuable tool for investigating new oncology therapeutics and studying mechanisms of cell death . Its bioactivity appears highly specific, as it showed no significant antimicrobial activity against a range of tested bacteria, fungi, and yeasts . The primary research value of this compound and related compounds lies in their strong anti-tumor activities, contributing to their status as a continued focus in natural product and medicinal chemistry research for developing new anticancer drugs . This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research, such as fundamental biological research, pharmaceutical discovery, and the development of new diagnostic assays . They are not intended for use in diagnostic procedures or for any clinical or personal applications.

Properties

CAS No.

100662-01-9

Molecular Formula

C11H21N5O

Origin of Product

United States

Scientific Research Applications

Introduction to Trienomycin B

This compound is a member of the ansamycin antibiotic family, produced by the Streptomyces genus. This compound exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, characterized by a triene and a trisubstituted benzene moiety, contributes to its potent cytocidal effects against various cancer cell lines.

Table 1: Structural Characteristics of Trienomycins

CompoundStructural FeaturesCytocidal Activity (IC50)
Trienomycin ATriene + 1,3,5-trisubstituted benzene0.005 µg/ml
This compoundTriene + 1,3,5-trisubstituted benzene0.2 µg/ml
Trienomycin CTriene + 1,3,5-trisubstituted benzene0.1 µg/ml

Anticancer Activity

This compound has been extensively studied for its anticancer properties. Research indicates that it exhibits significant cytocidal activity against human cancer cell lines such as HeLa S3 cells. The compound's IC50 value of 0.2 µg/ml demonstrates its potency in inhibiting cancer cell proliferation.

Case Study: Prostate Cancer Treatment

A notable application of this compound is in the treatment of prostate cancer. Studies have shown that it effectively inhibits the growth of prostate cancer cells (PC-3) at low concentrations (IC50 = 0.4 µM). This suggests a strong potential for development as an anticancer agent specifically targeting prostate malignancies .

Antimicrobial Properties

While this compound primarily exhibits anticancer activity, its antimicrobial properties have also been investigated. However, it has shown limited efficacy against various bacteria and fungi, with only weak activity against Piricularia oryzae at high concentrations (1,000 µg/ml) . This highlights the need for further exploration into its potential as an antimicrobial agent.

Chemical Reactions Analysis

Hydrolysis Reactions

Trienomycin B contains ester and amide functional groups, which undergo hydrolysis under specific conditions:

Reaction Type Conditions Products Key Observations
Acid Hydrolysis 6 N HCl, 120°C, 16 hours Alanine, modified ansa chainCleavage of the amide bond linking the alanine side chain to the macrocycle .
Base Hydrolysis Not explicitly reportedLikely ester cleavage productsPredicted based on ester functionalities (IR: 1730 cm⁻¹) ; no experimental data.

The release of alanine under acidic conditions confirms the presence of an acid-labile amide bond. The ester groups remain stable under these conditions, as evidenced by retained IR signals at 1730 cm⁻¹ post-hydrolysis .

Functional Group Transformations

The triene system and hydroxyl groups enable selective modifications:

Triene Reactivity

  • Hydrogenation : Not experimentally reported for this compound, but analogous trienomycins (e.g., trienomycin A) undergo catalytic hydrogenation to saturate double bonds.

  • Oxidation : Susceptible to epoxidation or dihydroxylation under oxidative conditions, though specific data for this compound are lacking.

Side-Chain Modifications

  • Acylation : Semisynthetic derivatives (e.g., acetylated 13-OH) were synthesized to explore structure–activity relationships, though yields and conditions remain unpublished .

Spectroscopic Analysis of Reactivity

Key spectral changes correlate with functional group transformations:

Functional Group IR (cm⁻¹) ¹³C NMR (δ, ppm) Reaction Monitoring
Amide1650, 1540168–172 (amide carbonyl) Disappearance of signals post-acid hydrolysis .
Ester1730, 1205170–175 (ester carbonyl) Stable under acidic hydrolysis; cleaved in basic media.
Triene1000125–135 (olefinic carbons) Shifts upon hydrogenation or oxidation (hypothetical).

Comparative Reactivity with Congeners

This compound differs from trienomycin A by a C₂H₂ unit, altering its acyl group and reactivity:

Property Trienomycin A This compound
Molecular Formula C₃₆H₅₀N₂O₇ C₃₄H₄₈N₂O₇
Acyl Group Hexahydrobenzoyl Smaller acyl moiety (C₅H₉O)
Acid Hydrolysis Releases N-hexahydrobenzoylalanineReleases alanine only

The absence of the hexahydrobenzoyl group in this compound simplifies its degradation profile but reduces stability under harsh conditions .

Synthetic Analogues and SAR Studies

Simplified this compound analogues were synthesized to probe bioactivity:

  • Monoenomycin A : A synthetic analogue with a truncated triene system retained anticancer activity (IC₅₀ = 0.1 μM vs. HeLa cells) .

  • Key Reactions in Synthesis :

    • Wittig Olefination : Coupled phosphonium salt 12 and ketone 13 to install olefins .

    • Mitsunobu Reaction : Attached D-alanine side chain using 14 .

Stability and Degradation

  • Thermal Stability : Decomposes above 124–126°C (melting point range) .

  • Photochemical Sensitivity : Conjugated triene system may undergo [2+2] cycloaddition under UV light, though this remains untested.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Trienomycin A:

  • Structure: Shares the same ansa bridge as trienomycin B but differs in substituents at C11 (N-acetyl-D-alanine ester) and C13 (hydroxyl group) .
  • Activity : Demonstrates superior cytotoxicity (IC₅₀ = 0.005 µg/ml against HeLa S3; 0.43 µM against PC-3) due to optimal steric and electronic interactions with cellular targets .

Trienomycin C:

  • Structure : Lacks the C11 N-acyl group and has a hydroxyl group at C13 .
  • Activity: Reduced potency (IC₅₀ = 0.1 µg/ml against HeLa S3) compared to this compound, highlighting the necessity of the N-acyl side chain for bioactivity .

Trienomycin H and I:

  • Structure: Trienomycin H retains the N-acyl-D-alanine ester, while trienomycin I replaces it with an acetate group at C11 .
  • Activity: Trienomycin H shows selective cytotoxicity (IC₅₀ = 15–23 µM against A549 and K562 cells), whereas trienomycin I is inactive, confirming the critical role of the N-acyl moiety .

Monoenomycin (Simplified Analogues):

  • Structure: Synthetic derivatives of trienomycin A with reduced structural complexity (e.g., removal of 13-OH, 12-CH₃, or 3-OCH₃ groups) .
  • Activity: Monoene A (similarity score = 0.7815 to trienomycin A) retains antiproliferative activity (IC₅₀ = 1.2–2.5 µM against HeLa and MCF-7 cells), while Monoene E (low similarity score) is inactive, emphasizing the importance of macrocycle geometry .

Cytotoxicity Data Across Analogues

Compound Cell Line IC₅₀/µM Key Structural Features Reference
Trienomycin A HeLa S3 0.005 µg/ml N-Acetyl-D-alanine, C13-OH
This compound HeLa S3 0.2 µg/ml N-Acyl side chain, C13 substituent
This compound PC-3 0.7 Same as above
Trienomycin C HeLa S3 0.1 µg/ml Lacks N-acyl group
Trienomycin H A549/K562 15–23 Retains N-acyl-D-alanine
Monoene A MCF-7/HeLa 1.2–2.5 Simplified ansa bridge, trans-olefins

Structure-Activity Relationship (SAR) Insights

N-Acyl Side Chain: Essential for cytotoxicity. Removal (e.g., trienomycin C) or substitution (e.g., trienomycin I) abolishes activity .

Ansa Bridge Conformation: The three double bonds (C4, C6, C8) and macrocycle geometry dictate target binding. Simplified analogues (e.g., Monoene A) retain activity only if conformational similarity is preserved .

Substituent Effects: Hydroxyl or methyl groups at C12/C13 modulate potency. For example, trienomycin A’s C13-OH enhances activity compared to this compound’s C13 substituent .

Preparation Methods

Strain Selection and Cultivation

Trienomycin B is biosynthesized by Streptomyces species, notably Streptomyces sp. No. 83-16. The producing strain is cultivated in a medium containing carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and inorganic salts (MgSO₄, K₂HPO₄). Fermentation occurs under aerobic conditions at 27–30°C for 5–7 days, with agitation (200–220 rpm) to ensure oxygen transfer.

Table 1: Typical Fermentation Medium Composition

ComponentConcentration (g/L)
Glucose20.0
Soluble Starch10.0
Soybean Meal15.0
Yeast Extract5.0
MgSO₄·7H₂O0.5
K₂HPO₄1.0
pH7.0 (pre-sterilization)

Isolation and Purification

This compound is isolated as a minor component alongside trienomycins A and C. The process involves:

  • Broth Extraction : Fermentation broth is filtered, and the filtrate is adsorbed onto Diaion HP-20 resin. Elution with aqueous methanol (50–80%) recovers ansamycins.

  • Chromatography :

    • Silica Gel Column : Fractions are separated using chloroform-methanol (95:5) to isolate crude trienomycins.

    • HPLC Purification : Semi-preparative HPLC (C18 column, 65% methanol-water, 2 mL/min) resolves this compound (retention time: ~41.5 min).

Table 2: Key Chromatographic Parameters

ParameterCondition
ColumnYMC-Pack ODS-A (10 × 250 mm)
Mobile Phase65% Methanol in H₂O
Flow Rate2.0 mL/min
DetectionUV at 254 nm
This compound Retention41.5 minutes

Structural Confirmation

This compound is characterized by:

  • Molecular Formula : C₃₄H₄₆N₂O₇, established via HRESIMS (m/z 619.3382 [M+H]⁺).

  • NMR Data : Distinctive signals include δH 5.54–5.58 (triene protons) and δC 172.5 (amide carbonyl). The isovaleryl side chain (δH 2.20, m, CH₂CH(CH₃)₂) differentiates it from trienomycin A (hexahydrobenzoyl) and C (2-methylbutyryl).

Synthetic Approaches to this compound

Retrosynthetic Analysis

Total synthesis of trienomycins focuses on constructing the ansamycin macrocycle and installing the triene-benzene moiety. For this compound, key steps include:

  • Macrocyclization : Bis-Wittig olefination forms the (E,E,E)-triene system.

  • Side Chain Installation : Coupling the isovaleryl-alanyl unit to the macrocycle.

Eastern Fragment Synthesis

The eastern fragment (benzene-triene unit) is synthesized via:

  • Peptidic Coupling : A sulfonyl aniline reacts with a β-ketosulfoxide-derived carboxylic acid to establish stereochemistry at the carbinol center.

  • Protection Strategy : (2,2,2-Trichloroethoxy)methyl (Tcem) groups protect secondary amides during macrocyclization.

Western Fragment and Macrocyclization

The western fragment (alanyl-isovaleryl unit) is prepared via:

  • Esterification : L-alanine is acylated with isovaleryl chloride under Schotten-Baumann conditions.

  • Macrocyclization : A bis-Wittig reaction between eastern and western fragments forms the 23-membered macrocycle.

Table 3: Macrocyclization Reaction Conditions

ParameterCondition
ReagentPh₃P=CH-CO₂Et
SolventDry THF
Temperature−78°C to 25°C
Yield42% (trienomycin F analog)

Challenges and Optimizations

  • Stereocontrol : Diastereoselective reduction of β-ketosulfoxide ensures correct configuration at C-15.

  • Solubility Issues : Tcem groups improve solubility in nonpolar solvents, facilitating macrocyclization.

Analytical and Biological Validation

Purity and Potency

  • HPLC Purity : >98% (C18, 65% methanol).

  • Cytotoxicity : IC₅₀ = 0.2 µg/mL against HeLa S3 cells.

Comparative Data

This compound’s isovaleryl group confers moderate activity compared to trienomycin A (IC₅₀ = 0.005 µg/mL) and C (IC₅₀ = 0.1 µg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.